molecular formula C13H12N8OS B2889116 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034478-55-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2889116
CAS No.: 2034478-55-0
M. Wt: 328.35
InChI Key: IGNXWCIABAARFT-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization.

    Synthesis of 1H-1,2,4-triazole: This can be achieved through the cyclization of hydrazine derivatives with formamide under acidic conditions.

    Synthesis of pyrimidine derivative: This involves the condensation of appropriate amidines with β-diketones.

    Formation of azetidine ring: This step can be carried out by cyclization of suitable amino alcohols or halides.

    Coupling reactions: The final compound is obtained by coupling the triazole, pyrimidine, and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like DMF, DMSO.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8OS/c22-12(19-13-15-1-2-23-13)9-4-20(5-9)10-3-11(17-7-16-10)21-8-14-6-18-21/h1-3,6-9H,4-5H2,(H,15,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNXWCIABAARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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